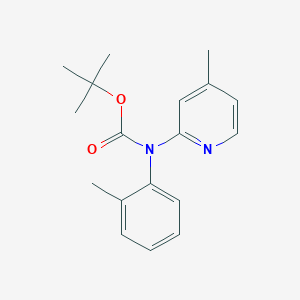

![molecular formula C26H27N3O3S B2634704 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea CAS No. 1023495-14-8](/img/structure/B2634704.png)

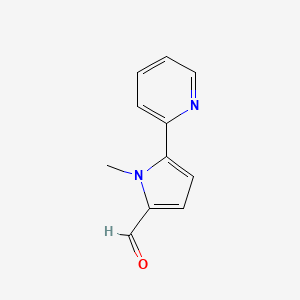

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been cloned and identified as Tmem97, a transmembrane protein involved in intracellular Ca 2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in a mice model of chronic pain .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Methodologies

Researchers have developed new methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, which is a key structure in isoquinoline alkaloids. These methods involve regiospecific conversions, Curtius rearrangement, and cyclization processes to obtain derivatives of 3,4-dihydroisoquinolin-1(2H)-one, demonstrating the compound's utility in synthetic organic chemistry (Berk Mujde, Sevil Özcan, & M. Balcı, 2011). Additionally, the synthesis of tetrahydroisoquinolines and their derivatives through Pummerer-type cyclization highlights the compound's relevance in generating structurally diverse isoquinoline frameworks (T. Saitoh, T. Ichikawa, Y. Horiguchi, J. Toda, & T. Sano, 2001).

Pharmacological Activities

The compound's structural components have been utilized in the development of pharmacologically active molecules. For instance, derivatives containing the isoquinoline and quinazoline moieties have been studied as potent inhibitors for various receptors and enzymes, indicating potential therapeutic applications. This includes studies on compounds as BRAFV600E inhibitors, which are relevant in cancer therapy due to their pharmacokinetic properties and efficacy in tumor models (M. Holladay et al., 2011). Another study highlights the compound's role in the blockade of orexin receptors, which could be utilized in sleep disorder treatments (C. Dugovic et al., 2009).

Chemical Reactions and Interactions

The compound and its derivatives have been explored in reactions with o-quinone methides, demonstrating its utility in synthesizing novel heterocyclic structures, which are significant in the development of new therapeutic agents (V. Osyanin, E. Ivleva, D. Osipov, & Y. Klimochkin, 2011). These chemical reactions and interactions further underscore the compound's versatility in synthetic and medicinal chemistry research.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with sigma-2 receptors . Sigma-2 receptors are transmembrane proteins involved in intracellular calcium regulation and cholesterol homeostasis .

Mode of Action

It can be inferred that the compound might interact with its targets, possibly sigma-2 receptors, leading to changes in intracellular calcium regulation and cholesterol homeostasis .

Biochemical Pathways

Given the potential interaction with sigma-2 receptors, it can be inferred that the compound might influence pathways related to calcium regulation and cholesterol homeostasis .

Result of Action

Based on its potential interaction with sigma-2 receptors, it can be inferred that the compound might influence intracellular calcium levels and cholesterol homeostasis .

Direcciones Futuras

The results collected in the study suggest that selective sigma-2 receptor ligands can be useful tools in the development of novel pain therapeutics . This compound, in particular, showed promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . These data suggest that the compound is a suitable lead candidate for further evaluation .

Propiedades

IUPAC Name |

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methylsulfanylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O3S/c1-31-23-15-18-12-13-27-22(20(18)16-24(23)32-2)14-17-8-10-19(11-9-17)28-26(30)29-21-6-4-5-7-25(21)33-3/h4-11,15-16H,12-14H2,1-3H3,(H2,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXLPWZWCWMKBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4SC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2634625.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2634626.png)

![7-benzyl-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2634627.png)

![N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2634632.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2634636.png)

![7-(2-methoxyethyl)-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2634639.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2634640.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2634644.png)